7-ブロモキノリン-4-アミン塩酸塩

概要

説明

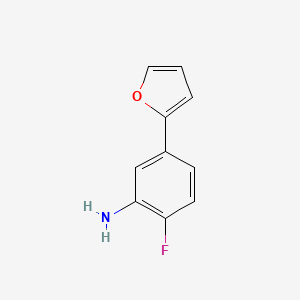

7-Bromoquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2 . It has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.

Synthesis Analysis

Quinoline, the core structure of 7-Bromoquinolin-4-amine hydrochloride, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Bromoquinolin-4-amine hydrochloride consists of a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds . The compound has a molecular weight of 223.069 .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Bromoquinolin-4-amine hydrochloride, can undergo various chemical reactions. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol .Physical And Chemical Properties Analysis

7-Bromoquinolin-4-amine hydrochloride has a density of 1.6±0.1 g/cm3, a boiling point of 388.7±27.0 °C at 760 mmHg, and a flash point of 188.9±23.7 °C . It has a high GI absorption and is BBB permeant .科学的研究の応用

HIV-1 治療研究

7-ブロモキノリン-4-アミン塩酸塩は、HIV-1 感染の治療に用いられる強力なカプシド阻害剤であるレナカパビルの合成における重要な中間体として機能します . この化合物は、レナカパビルの開発における役割から、特に抗ウイルス研究における医薬品化学においてその重要性を示しています。

アルツハイマー病の可能性

7-ブロモキノリン-4-アミン塩酸塩は、3-アミノインダゾールと構造的に類似しているため、アルツハイマー病研究の対象となる分子です。 3-アミノインダゾールは、アルツハイマー病の治療に潜在的な可能性を持つ物質に見られます。これは、7-ブロモキノリン-4-アミン塩酸塩の誘導体が同様の用途で探索できる可能性を示唆しています .

鉄欠乏症治療

7-ブロモキノリン-4-アミン塩酸塩とコア構造を共有する3-アミノインダゾールに関する研究は、鉄欠乏症の治療法の開発につながりました。 これは、7-ブロモキノリン-4-アミン塩酸塩が、鉄関連の健康問題に対処するための化合物を生成するための候補となる可能性を示唆しています .

癌治療

この化合物の構造は、腫瘍増殖を抑制するために使用されるリニファニブなどのチロシンキナーゼ受容体阻害剤の構造と関連しています。 この関連性により、7-ブロモキノリン-4-アミン塩酸塩は、特に新しい腫瘍学薬の設計における癌治療研究の可能性を開きます .

合成有機化学

7-ブロモキノリン-4-アミン塩酸塩は、合成有機化学における汎用性の高い足場です。 それを複雑な分子に組み込むことで、潜在的な産業用途を持つ新しい化学物質を発見することができます .

創薬リード化合物

7-ブロモキノリン-4-アミン塩酸塩は、ヘテロ環式化合物として、創薬の分野において重要です。 それは、生物学的活性と薬理学的特性を向上させるためにさらに修飾できるリード化合物の基礎構造として機能します .

プロセス開発とスケールアップ

この化合物は、スケーラブルな合成方法で使用されることから、プロセス開発における役割が明らかになります。 これらの方法は、重要な医薬品中間体の経済的な大規模生産を容易にするため、工業化学における化合物の価値を示しています .

グリーンケミストリーの応用

7-ブロモキノリン-4-アミン塩酸塩の合成は、グリーンケミストリーの原則に沿って、環境への影響を最小限に抑えるように最適化できます。 これには、廃棄物を削減し、有害な試薬の使用を避けるプロトコルの開発が含まれます .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the 7-Bromoquinolin-4-amine hydrochloride may enhance its reactivity, allowing it to interact more effectively with its targets .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Given the broad biological activities of quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

7-Bromoquinolin-4-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . Additionally, 7-Bromoquinolin-4-amine hydrochloride can bind to N-myristoyl transferase, an enzyme that catalyzes the transfer of myristoyl groups to proteins, affecting their localization and function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and protein modifications.

Cellular Effects

The effects of 7-Bromoquinolin-4-amine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Moreover, 7-Bromoquinolin-4-amine hydrochloride can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in cancer research and therapeutic development.

Molecular Mechanism

At the molecular level, 7-Bromoquinolin-4-amine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, the compound’s interaction with dihydrofolate reductase results in enzyme inhibition, reducing the synthesis of tetrahydrofolate and subsequently affecting DNA synthesis . Additionally, 7-Bromoquinolin-4-amine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the compound’s potential therapeutic applications and its role in biochemical research.

Temporal Effects in Laboratory Settings

The stability and degradation of 7-Bromoquinolin-4-amine hydrochloride in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that 7-Bromoquinolin-4-amine hydrochloride can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 7-Bromoquinolin-4-amine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications and biochemical studies.

Metabolic Pathways

7-Bromoquinolin-4-amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes such as dihydrofolate reductase and N-myristoyl transferase, affecting the synthesis of essential biomolecules and protein modifications . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, impacting cellular energy production and biosynthetic processes . These interactions underscore the compound’s potential in studying metabolic regulation and developing metabolic therapies.

Transport and Distribution

The transport and distribution of 7-Bromoquinolin-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, 7-Bromoquinolin-4-amine hydrochloride can bind to various proteins, influencing its localization and function . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its use in biochemical research.

Subcellular Localization

7-Bromoquinolin-4-amine hydrochloride exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s targeting to specific cellular compartments . Understanding the subcellular localization of 7-Bromoquinolin-4-amine hydrochloride is essential for elucidating its molecular mechanisms and optimizing its use in biochemical studies.

特性

IUPAC Name |

7-bromoquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEURIUWGVLHXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)

![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)

![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)